molecular formula C9H5F3N2S B11765183 4-(3,4,5-Trifluoro-phenyl)-thiazol-2-ylamine

4-(3,4,5-Trifluoro-phenyl)-thiazol-2-ylamine

Cat. No.: B11765183
M. Wt: 230.21 g/mol
InChI Key: HOYYMBOHJIXBKQ-UHFFFAOYSA-N
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Description

4-(3,4,5-Trifluoro-phenyl)-thiazol-2-ylamine is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The presence of the trifluorophenyl group in this compound adds unique chemical properties, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4,5-Trifluoro-phenyl)-thiazol-2-ylamine typically involves the reaction of 3,4,5-trifluoroaniline with thioamide under specific conditions. One common method includes the following steps:

    Starting Materials: 3,4,5-trifluoroaniline and thioamide.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Procedure: The mixture is heated to a specific temperature (usually around 80-100°C) for several hours to facilitate the formation of the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate more efficient purification techniques such as crystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-(3,4,5-Trifluoro-phenyl)-thiazol-2-ylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The trifluorophenyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one or more fluorine atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiazoles with different functional groups.

Scientific Research Applications

4-(3,4,5-Trifluoro-phenyl)-thiazol-2-ylamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4-(3,4,5-Trifluoro-phenyl)-thiazol-2-ylamine involves its interaction with specific molecular targets and pathways. The trifluorophenyl group enhances its binding affinity to certain enzymes or receptors, leading to various biological effects. The thiazole ring can interact with nucleophilic sites in proteins or DNA, potentially inhibiting their function or altering their activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,4-Difluoro-phenyl)-thiazol-2-ylamine
  • 4-(3,5-Difluoro-phenyl)-thiazol-2-ylamine
  • 4-(3,4,5-Trichloro-phenyl)-thiazol-2-ylamine

Uniqueness

4-(3,4,5-Trifluoro-phenyl)-thiazol-2-ylamine stands out due to the presence of three fluorine atoms on the phenyl ring, which significantly influences its chemical reactivity and biological activity. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for various applications in research and industry.

Properties

Molecular Formula

C9H5F3N2S

Molecular Weight

230.21 g/mol

IUPAC Name

4-(3,4,5-trifluorophenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C9H5F3N2S/c10-5-1-4(2-6(11)8(5)12)7-3-15-9(13)14-7/h1-3H,(H2,13,14)

InChI Key

HOYYMBOHJIXBKQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)F)F)C2=CSC(=N2)N

Origin of Product

United States

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